molecular formula C11H11Cl2NO B2885192 (2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 138716-24-2

(2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2885192
CAS No.: 138716-24-2
M. Wt: 244.12
InChI Key: ABRRTQJUYQGWLY-AATRIKPKSA-N
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Description

(2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O and C=C bonds) and substituted aromatic rings. The 3,4-dichlorophenyl group at the ketone end and the dimethylamino group at the enamine end create a "push-pull" electronic structure, making the compound a candidate for nonlinear optical (NLO) applications and biological activity. Its synthesis typically involves Claisen-Schmidt condensation between substituted acetophenones and N,N-dimethylformamide dimethyl acetal (DMF-DMA), yielding the product in ~90% purity . The compound’s structure has been confirmed via spectroscopic methods (MS, $ ^1 \text{H} $ NMR) and crystallographic analysis .

Properties

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8/h3-7H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRRTQJUYQGWLY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 3,4-dichlorobenzaldehyde with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 130°C) for a couple of hours. The resulting product is then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcone derivatives share a common prop-2-en-1-one backbone but differ in substituents, which critically influence their electronic, optical, and biological properties. Below is a detailed comparison:

Substituent Effects on Electronic and NLO Properties

Compound Name Substituents Key Properties Reference
(2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one 3,4-dichlorophenyl (electron-withdrawing), dimethylamino (electron-donating) Enhanced dipole moment ($\mu$) and first-order hyperpolarizability ($\beta$) due to strong push-pull effect. High polarizability from Cl substituents.
(E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 4-bromophenyl (electron-withdrawing), 4-dimethylaminophenyl (electron-donating) Larger $\mu$ and $\beta$ than urea. Bromine’s polarizability contributes to higher NLO activity compared to Cl.
(2E)-3-(4-(Dimethylamino)phenyl)-1-(3-nitrophenyl)prop-2-en-1-one 3-nitrophenyl (strong electron-withdrawing), dimethylamino Nitro group amplifies $\beta$ due to stronger electron withdrawal. Higher NLO response than dichlorophenyl analogs.
(E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Methoxy groups (electron-donating), dihydrodioxin Reduced $\beta$ compared to Cl/N-containing analogs. Methoxy groups enhance solubility but lower NLO efficiency.

Key Insight: Electron-withdrawing groups (Cl, Br, NO$_2$) paired with electron-donating groups (dimethylamino) maximize $\beta$ values. Halogens like Cl and Br enhance polarizability, but nitro groups provide superior NLO performance .

Crystallographic and Structural Comparisons

Compound Name Dihedral Angle (°) Molecular Packing Reference
This compound Not reported Planar enone system; Cl substituents induce dense packing via halogen bonds.
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one 7.14–56.26 Variable dihedral angles between aromatic rings. Fluorine’s small size allows tighter packing.
(E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one Not reported Thiophene enhances conjugation but reduces planarity due to steric effects.

However, Cl’s electronegativity stabilizes the enone system, favoring crystalline order .

Biological Activity

(2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one, also known by its CAS number 138716-24-2, is an organic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound features a dichlorophenyl group and a dimethylamino group attached to a propenone backbone, suggesting possible interactions with various biological targets.

The synthesis of this compound typically involves the condensation of 3,4-dichlorobenzaldehyde with dimethylamine in the presence of a base like triethylamine and a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 130°C). The compound has the molecular formula C11H11Cl2NO and a molecular weight of 244.12 g/mol.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can modulate their activity, leading to various biological effects. The exact mechanisms depend on the specific applications and targets involved in its use.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Safety and Toxicity

Preliminary assessments of toxicity indicate that this compound exhibits low toxicity towards human cells at therapeutic concentrations. Toxicity studies conducted on model organisms such as Drosophila melanogaster revealed no significant mutagenic effects at tested doses .

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR confirm the (2E)-configuration via coupling constants (JtransJ_{trans} ≈ 15–16 Hz for α,β-unsaturated ketones) .
  • IR : Strong carbonyl stretch (~1680 cm1^{-1}) and N-H bends (if applicable) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···O interactions in crystal packing) .

Advanced : For resolving ambiguities in tautomeric forms or non-covalent interactions:

  • DFT Calculations : Optimize geometry and compare with experimental XRD data (e.g., bond lengths, angles) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking in dichlorophenyl derivatives) .

How can computational methods like DFT predict electronic properties and reactivity?

Q. Advanced

  • Electronic Structure : DFT (B3LYP/6-311G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Reactivity : Transition state modeling explains regioselectivity in reactions (e.g., preference for β-carbon attack in α,β-unsaturated systems) .
  • Solvent Effects : PCM models simulate solvent polarity’s impact on reaction pathways (e.g., protic vs. aprotic solvents) .

Table 2 : DFT-Optimized Parameters vs. Experimental Data (Example)

ParameterDFT ValueXRD ValueDeviation
C=O Bond Length (Å)1.231.220.01
Dihedral Angle (°)178.5179.10.6

How to address discrepancies in reported biological activities (e.g., antimicrobial vs. inactive results)?

Q. Advanced

  • Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative), inoculum size, or incubation time .
  • Compound Purity : HPLC or LC-MS validation (>95% purity) to rule out byproduct interference.
  • Solubility : Use DMSO/water mixtures (≤1% DMSO) to avoid cytotoxicity artifacts .

Q. Methodological Resolution :

Replicate assays under standardized CLSI guidelines.

Compare logPP values to assess membrane permeability.

Perform dose-response curves (IC50_{50}/MIC) with positive controls (e.g., ciprofloxacin) .

What strategies resolve contradictions in crystallographic data between experimental and computational models?

Q. Advanced

  • Thermal Motion Analysis : Refine XRD data with anisotropic displacement parameters to account for dynamic effects .
  • Twinned Crystals : Use PLATON or OLEX2 to detect and model twinning in low-symmetry systems (e.g., triclinic crystals) .
  • DFT Optimization : Include solvent molecules (e.g., ethanol) in computational models to mimic crystal packing .

Example : In the title compound, O–H···O hydrogen bonds stabilize the crystal lattice, but DFT may underestimate their strength without implicit solvent modeling .

How do electron-withdrawing groups (e.g., dichlorophenyl) influence electronic structure and reactivity?

Q. Advanced

  • Resonance Effects : Chlorine atoms withdraw electron density, polarizing the α,β-unsaturated ketone and enhancing electrophilicity at the β-carbon .
  • Crystal Packing : XRD shows shortened Cl···Cl contacts (3.4–3.6 Å) contribute to dense, stable lattices .
  • Redox Behavior : Cyclic voltammetry reveals irreversible reduction peaks at −1.2 V (vs. Ag/AgCl), linked to ketone reduction .

What are the challenges in achieving enantiomeric purity, and what resolution methods apply?

Q. Advanced

  • Racemization Risk : The planar α,β-unsaturated system may racemize under basic conditions.
  • Resolution Methods :
    • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/IPA mobile phases.
    • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) .

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